SKI-349
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
[4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-24-13-7-5-12(6-8-13)21-19-22-18(20)17(27-19)16(23)11-4-9-14(25-2)15(10-11)26-3/h4-10H,20H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBQCPZBRPKYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC(=C(C=C3)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SKI-349: A Dual-Action Inhibitor Targeting Sphingosine Kinase and Microtubule Dynamics for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: SKI-349 is an advanced small molecule inhibitor demonstrating a unique dual mechanism of action by targeting both sphingosine (B13886) kinase 1 and 2 (SPHK1/2) and microtubule polymerization.[1][2] Developed as a structural analog of the earlier compound SKI-178, this compound exhibits enhanced potency in both SPHK inhibition and cytotoxicity, positioning it as a promising therapeutic candidate for various malignancies, including acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and hepatocellular carcinoma (HCC).[1][3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative data on its inhibitory activities, experimental protocols for its evaluation, and its effects on key signaling pathways.
Core Mechanism of Action
This compound's anti-cancer activity stems from its ability to simultaneously disrupt two critical cellular processes: sphingolipid metabolism and microtubule dynamics. The dual-targeting nature of this compound leads to a synergistic induction of cancer cell death.[1]
-
Sphingosine Kinase (SPHK1/2) Inhibition: SPHK1 and SPHK2 are crucial enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival, proliferation, and migration.[5] By inhibiting both isoforms, this compound disrupts the balance between pro-apoptotic sphingolipids (like ceramide) and pro-survival S1P, leading to an accumulation of ceramides (B1148491) and subsequent activation of apoptotic pathways.[3][6]
-
Microtubule Disruption: this compound also functions as a microtubule-disrupting agent (MDA).[1] It interferes with the polymerization of tubulin, a key component of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the mitotic spindle assembly checkpoint, ultimately triggering apoptosis.[1]
The simultaneous inhibition of these two distinct targets has been shown to be an effective therapeutic strategy, particularly in hematological malignancies like AML.[1]
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's inhibitory and cytotoxic effects across various cancer cell lines.
| Target | Cell Line | Metric | Value | Reference |
| SPHK1/2 | Huh7 (HCC) | Concentration for Activity Decrease | 1, 2, 4, or 8 μM | [7] |
| SPHK1/2 | Hep3B (HCC) | Concentration for Activity Decrease | 1, 2, 4, or 8 μM | [7] |
| Cell Viability | pCan1 (Prostate Cancer) | IC50 | 5-25 μM (for SKI-178) | [5] |
| Cell Viability | Huh7 (HCC) | Concentration for Viability Reduction | 1-8 μM | [4] |
| Cell Viability | Hep3B (HCC) | Concentration for Viability Reduction | 1-8 μM | [4] |
| Apoptosis | Huh7 (HCC) | Concentration for Increased Apoptosis | 2-8 μM | [4] |
| Apoptosis | Hep3B (HCC) | Concentration for Increased Apoptosis | 2-8 μM | [4] |
| Cell Invasion | Huh7 (HCC) | Concentration for Reduced Invasion | 1-8 μM | [4] |
| Cell Invasion | Hep3B (HCC) | Concentration for Reduced Invasion | 2-8 μM | [4] |
| Xenograft Growth (NSCLC) | In vivo (mice) | Dosage | 10 mg/kg | [3][6] |
Key Signaling Pathways Affected by this compound
This compound modulates several critical signaling pathways to exert its anti-cancer effects.
Figure 1: this compound's multifaceted impact on cancer cell signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to characterize the activity of this compound.
Sphingosine Kinase Activity Assay
This assay quantifies the enzymatic activity of SPHK1 and SPHK2 in the presence of the inhibitor.
Figure 2: Workflow for determining SPHK1/2 inhibitory activity.
Protocol:
-
Cell Lysis: Cancer cell lines (e.g., Huh7, Hep3B) are cultured and then lysed using a specific reaction buffer to release cellular proteins, including SPHK1 and SPHK2.[4]
-
Reaction Setup: In a microplate, the cell lysate is combined with adenosine (B11128) triphosphate (ATP) and the SPHK substrate, sphingosine.
-
Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations (e.g., 1, 2, 4, 8 μM).[4] A control group without the inhibitor is also included.
-
Enzymatic Reaction: The plate is incubated to allow the SPHK enzymes to catalyze the phosphorylation of sphingosine to S1P.
-
Detection: The amount of S1P produced is quantified. This is often done using a competitive enzyme-linked immunosorbent assay (ELISA) where a detector protein with affinity for S1P is used.
-
Data Analysis: The SPHK activity in the presence of this compound is calculated as a percentage of the activity in the control group. The half-maximal inhibitory concentration (IC50) is then determined.
Microtubule Polymerization Assay
This assay assesses the effect of this compound on the in vitro polymerization of tubulin.
Protocol:
-
Reagent Preparation: Purified tubulin protein is prepared in a polymerization buffer.
-
Inhibitor Addition: this compound is added to the tubulin solution at various concentrations. A known microtubule stabilizer (e.g., paclitaxel) and a known destabilizer (e.g., nocodazole) are used as positive controls.
-
Initiation of Polymerization: The polymerization process is initiated by raising the temperature (e.g., to 37°C).
-
Monitoring Polymerization: The extent of microtubule polymerization is monitored over time by measuring the change in light scattering or fluorescence of a reporter dye that binds to polymerized microtubules.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of this compound are compared to the controls to determine its effect on microtubule dynamics.
Cell Viability and Apoptosis Assays
These assays are fundamental to understanding the cytotoxic effects of this compound on cancer cells.
Figure 3: Experimental workflow for assessing cell viability and apoptosis.
Protocols:
-
Cell Viability Assay (e.g., CCK-8 or MTT):
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Cells are then treated with this compound at various concentrations for different time points.
-
A reagent (CCK-8 or MTT) is added, which is converted into a colored formazan (B1609692) product by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader, which is proportional to the number of viable cells.
-
-
Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining):
-
Cells are treated with this compound as described above.
-
Cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membrane integrity, i.e., late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
-
Conclusion
This compound represents a significant advancement in the development of dual-targeted cancer therapies. Its ability to concurrently inhibit SPHK1/2 and disrupt microtubule polymerization provides a powerful, synergistic approach to inducing cancer cell death. The preclinical data in various cancer models, including AML, NSCLC, and HCC, are highly encouraging.[1][3][4] Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of malignancies, is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the promise of this compound.
References
- 1. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 5. Targeting SphK1/2 by SKI-178 inhibits prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
SKI-349: A Technical Guide to its Inhibition of the AKT/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKI-349 is a novel small molecule inhibitor demonstrating significant potential in oncology research. It functions as a dual inhibitor, targeting both sphingosine (B13886) kinase 1 and 2 (SphK1/2). This inhibition leads to a cascade of downstream effects, most notably the suppression of the pro-survival AKT/mTOR signaling pathway. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its role in the inhibition of the AKT/mTOR pathway, and is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][2] this compound has emerged as a potent anti-cancer agent by indirectly inhibiting this pathway through the targeting of sphingosine kinases.[3][4]
Sphingosine kinases (SphK1 and SphK2) are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid.[5] The balance between pro-apoptotic ceramide and pro-survival S1P, often termed the "sphingolipid rheostat," is crucial for cell fate.[5] In many cancers, this balance is shifted towards S1P production, promoting tumorigenesis.[5] this compound, by inhibiting SphK1 and SphK2, redresses this balance, leading to an accumulation of ceramide and a depletion of S1P, which in turn triggers the inactivation of the AKT/mTOR pathway.[4][6]
Mechanism of Action: From SphK Inhibition to AKT/mTOR Suppression
This compound's primary targets are SphK1 and SphK2. By inhibiting these enzymes, this compound sets off a chain of events that culminates in the downregulation of the AKT/mTOR pathway. The proposed mechanism involves the following steps:
-
Inhibition of SphK1/2: this compound directly inhibits the catalytic activity of both SphK1 and SphK2.[3][4]
-
Alteration of the Sphingolipid Rheostat: This inhibition leads to a decrease in the cellular levels of S1P and an increase in the levels of its precursor, ceramide.[4]
-
Inactivation of AKT: The accumulation of ceramide is thought to activate protein phosphatases that dephosphorylate and inactivate AKT.[6] Additionally, the reduction in S1P levels may also contribute to AKT inactivation, as S1P can activate the AKT pathway through its receptors.[6]
-
Downregulation of mTOR: As a major downstream effector of AKT, the inactivation of AKT leads to the dephosphorylation and inactivation of mTOR.[3][4]
This cascade of events ultimately leads to decreased cell viability, proliferation, and invasion, and an increase in apoptosis in cancer cells.[3][4]
Quantitative Data
The following tables summarize the quantitative data available on the effects of this compound in various cancer cell lines.
Table 1: Effect of this compound on SphK1 and SphK2 Activity in Hepatocellular Carcinoma (HCC) Cell Lines [3][7][8]
| Cell Line | This compound Concentration (µM) | Relative SphK1 Activity (% of Control) | Relative SphK2 Activity (% of Control) |
| Huh7 | 1 | Dose-dependent decrease | Dose-dependent decrease |
| 2 | Dose-dependent decrease | Dose-dependent decrease | |
| 4 | Dose-dependent decrease | Dose-dependent decrease | |
| 8 | Dose-dependent decrease | Dose-dependent decrease | |
| Hep3B | 1 | Dose-dependent decrease | Dose-dependent decrease |
| 2 | Dose-dependent decrease | Dose-dependent decrease | |
| 4 | Dose-dependent decrease | Dose-dependent decrease | |
| 8 | Dose-dependent decrease | Dose-dependent decrease |
Table 2: Effect of this compound on Phosphorylation of AKT and mTOR in HCC Cell Lines [3][7][8]
| Cell Line | This compound Concentration (µM) | Ratio of p-AKT to AKT (Fold Change vs. Control) | Ratio of p-mTOR to mTOR (Fold Change vs. Control) |
| Huh7 | 1 | Dose-dependent decrease | Not significant |
| 2 | Dose-dependent decrease | Dose-dependent decrease | |
| 4 | Dose-dependent decrease | Dose-dependent decrease | |
| 8 | Dose-dependent decrease | Dose-dependent decrease | |
| Hep3B | 1 | Not significant | Not significant |
| 2 | Dose-dependent decrease | Dose-dependent decrease | |
| 4 | Dose-dependent decrease | Dose-dependent decrease | |
| 8 | Dose-dependent decrease | Dose-dependent decrease |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Sphingosine Kinase Activity Assay
This protocol is a representative method for determining the inhibitory effect of this compound on SphK1 and SphK2 activity.
-
Cell Lysate Preparation:
-
Culture cancer cells (e.g., Huh7, Hep3B) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 2, 4, 8 µM) or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing assay buffer, [γ-³²P]ATP, and sphingosine as the substrate.
-
Add a standardized amount of cell lysate (containing SphK1/2) and the test compound (this compound) to the reaction mixture.
-
Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding an acidic organic solvent mixture (e.g., chloroform:methanol:HCl).
-
Separate the organic and aqueous phases by centrifugation.
-
Spot the organic phase (containing the radiolabeled S1P) onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using an appropriate solvent system to separate S1P from other lipids.
-
Visualize the radiolabeled S1P using autoradiography and quantify the radioactivity using a scintillation counter.
-
Calculate the relative SphK activity as a percentage of the vehicle-treated control.
-
Western Blot Analysis for p-AKT and p-mTOR
This protocol outlines the steps to assess the phosphorylation status of AKT and mTOR in response to this compound treatment.
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in the kinase assay protocol.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels and then to the loading control.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits SphK1/2, leading to AKT/mTOR pathway suppression.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's effects on cancer cells.
Conclusion
This compound represents a promising therapeutic candidate due to its dual inhibition of SphK1/2 and subsequent suppression of the critical AKT/mTOR signaling pathway. The data strongly suggest that this compound's mechanism of action is rooted in its ability to alter the sphingolipid balance within cancer cells, leading to decreased pro-survival signaling and an increase in apoptosis. This technical guide provides a foundational understanding of this compound's role in this pathway, offering valuable insights for researchers and drug development professionals. Further in-depth studies, including in vivo models, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. mednexus.org [mednexus.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and potential therapeutic targets of SphK1 and SphK2 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma [jstage.jst.go.jp]
An In-depth Technical Guide to the Anticancer Properties of SKI-349
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticancer properties of SKI-349, a novel dual-targeted inhibitor. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Core Mechanism of Action
This compound is a potent small molecule inhibitor with a dual mechanism of action, primarily targeting both isoforms of sphingosine (B13886) kinase (SphK1 and SphK2)[1][2][3][4][5]. Sphingosine kinases are critical enzymes in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The balance between pro-apoptotic ceramide and pro-survival S1P, often referred to as the "sphingolipid rheostat," is frequently dysregulated in cancer[6]. By inhibiting SphK1/2, this compound disrupts this balance, leading to an accumulation of ceramide and a reduction in S1P levels, thereby promoting cancer cell death[1][3].
Furthermore, this compound has been identified as a microtubule disrupting agent (MDA)[2][4][5]. This secondary mechanism contributes to its cytotoxic effects by inducing mitotic spindle assembly checkpoint arrest, a distinct but synergistic approach to inducing apoptosis in cancer cells[2][4].
Anticancer Effects in Preclinical Models
This compound has demonstrated significant anticancer activity in various preclinical cancer models, including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC).
Hepatocellular Carcinoma (HCC): In HCC cell lines (Huh7 and Hep3B), this compound has been shown to:
-
Inhibit SphK1 and SphK2 activity in a dose-dependent manner[7][8].
-
Exhibit a synergistic cytotoxic effect when combined with sorafenib[7][8].
Non-Small Cell Lung Cancer (NSCLC): In primary human NSCLC cells and cell lines, this compound has been observed to:
-
Potently inhibit cell proliferation, cell cycle progression, and migration[1][3].
-
Lead to the inactivation of the Akt-mTOR pathway and activation of JNK[1][3].
-
Decrease the expression of bromodomain-containing protein 4 (BRD4) and its dependent genes[1].
Acute Myeloid Leukemia (AML): this compound has shown therapeutic efficacy in a retro-viral transduction model of MLL-AF9 AML, with improvements in survival compared to its predecessor, SKI-178[2][4].
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound.
Table 1: Effects of this compound on Hepatocellular Carcinoma (HCC) Cell Lines
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| SphK1/2 Activity | Huh7, Hep3B | 1, 2, 4, 8 μM | Dose-dependent decrease in relative activity | [7][8] |
| Cell Viability | Huh7, Hep3B | 1, 2, 4, 8 μM | Dose-dependent reduction | [7][8] |
| Apoptosis | Huh7, Hep3B | 2, 4, 8 μM | Dose-dependent increase in apoptotic cells | [7] |
| Invasion | Huh7, Hep3B | 1, 2, 4, 8 μM | Dose-dependent reduction in invasive cells | [7] |
| p-AKT/AKT Ratio | Huh7 | 1, 2, 4, 8 μM | Dose-dependent decrease | [7] |
| p-mTOR/mTOR Ratio | Huh7 | 2, 4, 8 μM | Dose-dependent decrease | [7] |
| p-AKT/AKT Ratio | Hep3B | 2, 4, 8 μM | Dose-dependent decrease | [7] |
| p-mTOR/mTOR Ratio | Hep3B | 2, 4, 8 μM | Dose-dependent decrease | [7] |
| Synergism with Sorafenib | Huh7, Hep3B | 1, 2, 4, 8 μM this compound + 2.5-20 μM Sorafenib | Synergistic cytotoxic effects | [7][8] |
Table 2: Effects of this compound on Non-Small Cell Lung Cancer (NSCLC)
| Parameter | Model | This compound Concentration/Dose | Observed Effect | Reference |
| Apoptosis (Caspase-3/7 activity) | Primary NSCLC cells | 5 μM | Increased activity | [1] |
| In vivo Tumor Growth | NSCLC xenograft in nude mice | 10 mg/kg | Inhibition of tumor growth | [1][3] |
Table 3: Inhibitory Activity of this compound
| Target | IC50 | Reference |
| SphK1 | ~ 3 μM | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the literature.
1. Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma cell lines Huh7 and Hep3B are commonly used[7][8].
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For experiments, cells are treated with varying concentrations of this compound (e.g., 1, 2, 4, 8 µM) or vehicle control (DMSO) for specified durations[7][8].
2. Cell Viability Assay
-
Method: Cell Counting Kit-8 (CCK-8) assay is frequently utilized.
-
Procedure:
-
Seed cells in 96-well plates at a density of approximately 5x10³ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
3. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Method: Flow cytometry-based detection of apoptosis using an Annexin V-FITC/PI apoptosis detection kit.
-
Procedure:
-
Treat cells with this compound as described above.
-
Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
4. Western Blot Analysis
-
Purpose: To detect the expression and phosphorylation status of proteins in the AKT/mTOR signaling pathway.
-
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
5. Sphingosine Kinase Activity Assay
-
Method: Commercially available Sphingosine Kinase Activity Assay kits (e.g., from Echelon Biosciences) are used[7].
-
Procedure:
-
Lyse this compound-treated cells using the provided reaction buffer.
-
Incubate the cell lysate with a reaction mixture containing a sphingosine substrate and ATP.
-
The kinase reaction produces S1P, which is then detected according to the manufacturer's protocol, often involving a competitive ELISA format.
-
Measure the signal (e.g., absorbance or fluorescence) and calculate the relative SphK activity compared to the control group.
-
6. In Vivo Xenograft Studies
-
Model: Nude mice are subcutaneously injected with cancer cells (e.g., NSCLC cells) to establish tumors[1][3].
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound (e.g., 10 mg/kg) or vehicle is administered, typically via intraperitoneal injection, on a defined schedule[1][3].
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry (e.g., for markers of proliferation and apoptosis) or western blotting[1].
This guide provides a foundational understanding of the anticancer properties of this compound. Further investigation into its efficacy in a broader range of cancer types, detailed pharmacokinetic and pharmacodynamic studies, and long-term safety assessments are warranted to advance its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting sphingosine kinase 1/2 by a novel dual inhibitor this compound suppresses non-small cell lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of this compound, a Dual-Targeted Inhibitor of Sphingosine Kinase and Microtubule Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A selective ATP-competitive sphingosine kinase inhibitor demonstrates anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 8. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Sphingosine Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on sphingosine (B13886) kinase (SphK) inhibitors, covering their mechanism of action, the signaling pathways they modulate, key quantitative data, and the experimental protocols used for their evaluation.
Introduction: Sphingosine Kinases and the Sphingolipid Rheostat
Sphingolipids are a class of lipids that serve not only as structural components of cell membranes but also as critical signaling molecules. Within this class, a delicate balance, often termed the "sphingolipid rheostat," exists between pro-apoptotic molecules like ceramide and sphingosine, and the pro-survival, pro-proliferative molecule, sphingosine-1-phosphate (S1P). The enzymes responsible for this critical phosphorylation step, converting sphingosine to S1P, are the sphingosine kinases (SphKs), which exist in two isoforms: SphK1 and SphK2.
-
Sphingosine Kinase 1 (SphK1): Primarily located in the cytoplasm, SphK1 translocates to the plasma membrane upon activation by various stimuli, including growth factors and cytokines. It is considered an oncogenic enzyme, as its upregulation is frequently observed in a wide range of cancers, including breast, colon, lung, and gastric cancers. Elevated SphK1 activity is associated with tumor growth, angiogenesis, metastasis, and resistance to chemotherapy.
-
Sphingosine Kinase 2 (SphK2): Predominantly found in the nucleus, SphK2 has more complex and sometimes opposing functions to SphK1. While it also produces S1P, some studies suggest it can have pro-apoptotic roles, potentially by regulating histone deacetylases (HDACs). However, inhibition of SphK2 has also been shown to sensitize cancer cells to apoptosis, indicating its role is context-dependent.
Given their central role in controlling the balance of bioactive sphingolipids, SphK1 and SphK2 have emerged as significant therapeutic targets for cancer, inflammatory diseases, and other hyperproliferative disorders.
The Sphingosine Kinase Signaling Pathway
The SphK/S1P signaling axis is a pivotal pathway that regulates a multitude of cellular processes. The pathway can be understood through a series of metabolic and signaling steps.
First, within the cell, ceramide is converted to sphingosine by the action of ceramidases. Sphingosine kinase then catalyzes the ATP-dependent phosphorylation of sphingosine to form S1P. S1P can then exert its effects through two primary mechanisms:
-
Intracellular Signaling: S1P can act as an intracellular second messenger, directly influencing targets within the cell. For instance, S1P has been shown to be a cofactor for TRAF2, an E3 ubiquitin ligase, leading to the activation of the NF-κB pathway, which promotes inflammation and cell survival.
-
Extracellular (Inside-Out) Signaling: S1P can be exported out of the cell via specific transporters. Once in the extracellular space, it binds to a family of five G protein-coupled receptors known as S1P receptors (S1PR1-5). This binding initiates a cascade of downstream signaling events through various G proteins, activating pathways such as PI3K/Akt, ERK/MAPK, and STAT3, which collectively promote cell survival, proliferation, migration, and angiogenesis.
The inhibition of SphK serves to disrupt this entire cascade by reducing the production of S1P, thereby shifting the sphingolipid rheostat towards the accumulation of pro-apoptotic ceramide and sphingosine.
Caption: The SphK/S1P signaling pathway and the point of intervention for SphK inhibitors.
Classification and Quantitative Data of SphK Inhibitors
SphK inhibitors can be broadly categorized into two main classes: sphingosine analogs and non-lipid small molecules. Early inhibitors were often sphingosine derivatives with limited specificity, while more recent research has produced highly potent and selective small molecules.
Sphingosine Analog Inhibitors
These compounds mimic the natural substrate, sphingosine.
-
D,L-threo-dihydrosphingosine (DHS) / Safingol: One of the earliest identified competitive inhibitors of SphK1. However, it lacks specificity and also inhibits other kinases like protein kinase C (PKC).
-
N,N-dimethylsphingosine (DMS): Another competitive inhibitor of SphK1 that also suffers from a lack of specificity, with known off-target effects on PKC, ceramide kinase, and others.
-
SK1-I (BML-258): A water-soluble sphingosine analog developed to be a more specific competitive inhibitor for SphK1. It has been shown to inhibit the growth of leukemia cells in vitro and in vivo.
-
FTY720 (Fingolimod): An immunomodulating drug that is a substrate for SphK2. Its phosphorylated form, FTY720-P, acts as a potent agonist at S1P receptors, leading to their internalization and degradation, which is a different mechanism from direct SphK inhibition.
Non-Lipid Small Molecule Inhibitors
These inhibitors do not share the lipid-like structure of sphingosine and often exhibit greater selectivity.
-
SKI-II: A non-lipid inhibitor that is competitive with respect to sphingosine. It has demonstrated antitumor activity in vivo.
-
PF-543: A highly potent and selective competitive inhibitor of SphK1, with a Ki value in the low nanomolar range. Its high selectivity makes it a valuable tool for studying the specific roles of SphK1.
-
ABC294640 (Opaganib): The first-in-class selective inhibitor of SphK2, competitive with sphingosine. It has completed Phase I clinical trials for advanced solid tumors.
-
CB5468139: An example of an ATP-competitive inhibitor for SphK1, which represents a different binding strategy compared to the more common sphingosine-competitive inhibitors.
Quantitative Inhibitor Data
The following table summarizes key quantitative data for several foundational SphK inhibitors.
| Inhibitor Name | Target(s) | Type of Inhibition | Ki (μM) | IC50 (μM) | Key Comments |
| D,L-threo-DHS (Safingol) | SphK1 | Competitive | ~3-6 | - | Lacks specificity; also inhibits PKCα. Is a substrate for SphK2. |
| N,N-Dimethylsphingosine (DMS) | SphK1 | Competitive | ~5 | - | Lacks specificity; numerous off-target effects on other kinases. |
| SK1-I (BML-258) | SphK1 selective | Competitive | 10 | - | Water-soluble analog; inhibits growth of leukemia cells. |
| SKI-II | SphK1/SphK2 | Sphingosine-competitive | - | ~10-15 | Dual inhibitor; shows in vivo antitumor activity. |
| PF-543 | SphK1 selective | Competitive | 0.0035 (3.5 nM) | - | Highly potent and selective SphK1 inhibitor. |
| ABC294640 (Opaganib) | SphK2 selective | Sphingosine-competitive | 9.8 | 60 | First-in-class selective SphK2 inhibitor; orally available. |
| Compound 28 | SphK1 selective | Not specified | 0.3 (for SphK1) | - | A selective SphK1 inhibitor with a Ki of 6 μM for SphK2. |
| Compound 23 | SphK1/SphK2 | Not specified | 0.2 (for SphK1), 0.5 (for SphK2) | - | An effective dual SphK1/2 inhibitor. |
Note: IC50 values are highly dependent on assay conditions (especially substrate concentration), while Ki is an intrinsic measure of affinity. Direct comparison should be made with caution.
Key Experimental Protocols
Evaluating the efficacy and mechanism of SphK inhibitors requires a multi-step approach, from in vitro enzyme assays to in vivo animal models.
In Vitro Sphingosine Kinase Activity Assay
This is the foundational experiment to determine if a compound directly inhibits the enzymatic activity of SphK1 or SphK2. The most common method is a radiometric assay.
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP to the substrate (sphingosine), resulting in a radiolabeled product (S1P). The amount of radioactivity incorporated into S1P is proportional to the enzyme's activity.
Detailed Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube or well, prepare a reaction buffer containing Tris-HCl, MgCl₂, and other components required for optimal enzyme activity.
-
Component Addition:
-
Add the test inhibitor at various concentrations (dissolved in a suitable solvent like DMSO).
-
Add the purified recombinant SphK1 or SphK2 enzyme.
-
Add the lipid substrate, sphingosine, typically presented in a bovine serum albumin (BSA) complex to ensure solubility.
-
-
Initiation: Start the reaction by adding the radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes) during which the enzymatic reaction proceeds.
-
Termination: Stop the reaction by adding an acidic solution (e.g., HCl) and organic solvents (e.g., chloroform/methanol).
-
Lipid Extraction: Vortex the mixture to facilitate the extraction of lipids into the organic phase. Centrifuge to separate the aqueous and organic layers. The radiolabeled S1P product will be in the organic phase, while the unreacted [γ-³³P]ATP remains in the aqueous phase.
-
Quantification:
-
Thin-Layer Chromatography (TLC): Spot an aliquot of the organic phase onto a TLC plate and develop it with a suitable solvent system to separate S1P from other lipids.
-
Autoradiography/Scintillation Counting: Expose the TLC plate to a phosphor screen or scrape the spot corresponding to S1P and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to a control (e.g., DMSO vehicle) and determine the IC50 value by fitting the data to a dose-response curve.
High-Throughput Variation: A more rapid, 96-well format called the FlashPlate assay has been developed. It relies on the adherence of the radioactive S1P product to the plate surface, which is then read by a scintillation counter, obviating the need for solvent extraction and TLC.
SKI-349: A Dual Sphingosine Kinase Inhibitor's Impact on the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the effects of SKI-349 on the tumor microenvironment (TME) is limited in the current body of scientific literature. The following guide synthesizes the known mechanisms of this compound and extrapolates its potential TME-modulating effects based on studies of other sphingosine (B13886) kinase inhibitors.
Introduction
This compound is a potent, small-molecule dual inhibitor of sphingosine kinase 1 and 2 (SphK1/2), key enzymes in the sphingolipid metabolic pathway. Sphingosine-1-phosphate (S1P), the product of SphK activity, is a critical signaling molecule implicated in cancer progression, including cell proliferation, survival, migration, and angiogenesis. This compound has demonstrated anti-tumor activity in preclinical models of hepatocellular carcinoma and non-small cell lung cancer by inhibiting the pro-survival AKT/mTOR signaling pathway. Beyond its direct effects on tumor cells, the inhibition of the SphK/S1P axis by this compound is poised to significantly impact the complex ecosystem of the tumor microenvironment.
Core Mechanism of Action: Inhibition of the SphK/S1P/AKT/mTOR Axis
This compound competitively inhibits the ATP-binding site of both SphK1 and SphK2, preventing the phosphorylation of sphingosine to S1P. This leads to a decrease in intracellular and extracellular S1P levels and a concurrent increase in the pro-apoptotic lipid, ceramide. The reduction in S1P disrupts the activation of its cognate receptors, S1PRs, which are G protein-coupled receptors that, upon activation, can trigger downstream signaling cascades, including the PI3K/AKT/mTOR pathway. The inhibition of this pathway by this compound is a central tenet of its anti-cancer effects.
Caption: this compound inhibits SphK1/2, leading to the downregulation of the AKT/mTOR pathway.
Postulated Effects on the Tumor Microenvironment
Based on the known roles of the SphK/S1P axis in the TME, this compound is hypothesized to exert significant immunomodulatory and anti-angiogenic effects.
Modulation of Immune Cell Infiltration and Function
The TME is often characterized by an immunosuppressive milieu that fosters tumor growth. Inhibition of SphK, particularly SphK2, has been shown to reprogram the TME towards an anti-tumor phenotype.
-
Tumor-Associated Macrophages (TAMs): The SphK/S1P axis is implicated in the polarization of macrophages towards an M2-like, pro-tumoral phenotype. Inhibition of SphK2 has been shown to fail the polarization of macrophages towards an anti-inflammatory phenotype, suggesting that this compound could promote a shift towards a pro-inflammatory, anti-tumoral M1-like phenotype.
-
T Lymphocytes: By creating a more pro-inflammatory environment, this compound may enhance the infiltration and cytotoxic activity of CD8+ T cells.
-
Natural Killer (NK) Cells: A reduction in the immunosuppressive environment could lead to increased activity of NK cells, which are crucial for innate anti-tumor immunity.
-
Myeloid-Derived Suppressor Cells (MDSCs) and Regulatory T cells (Tregs): Studies on SphK2 inhibition have demonstrated a decrease in immunosuppressive PMN-MDSCs and Tregs within the TME.
Table 1: Postulated Effects of this compound on Tumor-Infiltrating Immune Cells
| Immune Cell Type | Predicted Effect of this compound | Rationale (Based on SphK Inhibition) |
| CD8+ T Cells | ↑ Infiltration and Activity | Reduced immunosuppression, potential for enhanced priming. |
| Natural Killer (NK) Cells | ↑ Activity | Reduced immunosuppression. |
| M1 Macrophages | ↑ Polarization | Inhibition of M2 polarization. |
| M2 Macrophages | ↓ Polarization | SphK2 inhibition impairs pro-tumoral macrophage polarization. |
| Regulatory T cells (Tregs) | ↓ Infiltration and Function | SphK2 inhibition reduces Treg populations. |
| Myeloid-Derived Suppressor Cells (MDSCs) | ↓ Infiltration and Function | SphK2 inhibition reduces PMN-MDSC populations. |
Inhibition of Cancer-Associated Fibroblast (CAF) Activation
CAFs are key components of the tumor stroma and contribute to tumor progression, metastasis, and drug resistance. Inhibition of SphK2 has been shown to suppress the activation of CAFs by increasing ceramide levels and upregulating the tumor suppressor p53 in stromal fibroblasts. This leads to a reduction in the secretion of pro-tumoral factors, thereby creating a more hostile microenvironment for cancer cells.
Methodological & Application
Application Notes and Protocols for SKI-349 in Non-Small Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SKI-349, a potent dual inhibitor of sphingosine (B13886) kinase 1 and 2 (SphK1/2), in non-small cell lung cancer (NSCLC) cell lines. The provided information is intended to guide researchers in investigating the anti-cancer effects of this compound and its underlying mechanisms of action.
Introduction
This compound is a small molecule inhibitor that targets both SphK1 and SphK2, enzymes that play crucial roles in cancer cell proliferation, survival, and migration. In NSCLC, this compound has been shown to potently inhibit cell growth and induce apoptosis by modulating key signaling pathways. These notes offer a summary of its effects, quantitative data for various NSCLC cell lines, and detailed experimental protocols.
Mechanism of Action in NSCLC
This compound exerts its anti-tumor effects in NSCLC cells through a multi-faceted mechanism:
-
Inhibition of Sphingosine Kinases: As a dual inhibitor, this compound blocks the activity of both SphK1 and SphK2, leading to an accumulation of pro-apoptotic ceramides.
-
Modulation of Signaling Pathways:
-
Akt-mTOR Pathway: this compound leads to the inactivation of the pro-survival Akt-mTOR signaling cascade.
-
JNK Pathway: The inhibitor activates the pro-apoptotic JNK signaling pathway.
-
-
Induction of Apoptosis: this compound promotes programmed cell death by inducing mitochondrial depolarization and activating executioner caspases.
-
Downregulation of BRD4: The compound has been observed to decrease the expression of bromodomain-containing protein 4 (BRD4) and its downstream oncogenic targets, including Myc and cyclin D1.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various NSCLC cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| pNSCLC-1 (primary) | Non-Small Cell Lung Cancer | ~5 | CCK-8 |
| A549 | Non-Small Cell Lung Cancer | ND | - |
| NCI-H1944 | Non-Small Cell Lung Cancer | ND | - |
ND: Not Determined in the reviewed literature. Further empirical determination is recommended.
| Experiment | Cell Line | This compound Concentration (µM) | Incubation Time | Observed Effect |
| Cell Viability | pNSCLC-1 | 1 - 10 | 72 hours | Dose-dependent decrease in cell viability. |
| Apoptosis | pNSCLC-1 | 5 | 48 hours | Significant increase in caspase-3 and caspase-7 activity; increased cleavage of PARP and caspase-3. |
| Western Blot | pNSCLC-1 | 5 | 12-48 hours | Decreased phosphorylation of Akt and mTOR; increased phosphorylation of JNK; decreased expression of BRD4. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8)
This protocol is for determining the half-maximal inhibitory concentration (IC50
Application Notes and Protocols: SKI-349 in Hepatocellular Carcinoma (HCC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of SKI-349, a dual sphingosine (B13886) kinase 1/2 (SPHK1/2) inhibitor, in hepatocellular carcinoma (HCC) research. The information is compiled from recent preclinical studies to guide further investigation into its therapeutic potential.
Mechanism of Action
This compound is a novel small molecule inhibitor that targets both SPHK1 and SPHK2.[1][2] In the context of HCC, its primary mechanism involves the suppression of the AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and invasion.[1][2] By inhibiting SPHK1/2, this compound disrupts downstream signaling, leading to decreased phosphorylation of AKT and mTOR, ultimately resulting in reduced cell viability and increased apoptosis in HCC cells.[1]
Caption: this compound signaling pathway in HCC.
Dosage and Administration
In Vitro Dosage
This compound has been evaluated in HCC cell lines, primarily Huh7 and Hep3B. The following tables summarize the concentrations used for single-agent and combination studies.
Table 1: this compound Single-Agent Concentrations in HCC Cell Lines [1][2]
| Cell Line | Concentrations Tested (µM) | Duration |
| Huh7 | 1, 2, 4, 8 | 24 hours |
| Hep3B | 1, 2, 4, 8 | 24 hours |
Table 2: this compound and Sorafenib Combination Concentrations in HCC Cell Lines [1]
| Compound | Concentrations Tested (µM) |
| This compound | 0, 1, 2, 4, 8 |
| Sorafenib | 0, 2.5, 5, 10, 20 |
In Vivo Dosage and Administration
As of current literature, in vivo studies of this compound specifically in HCC models have not been published. However, a study on non-small cell lung cancer (NSCLC) provides a reference for dosage and administration in a xenograft model.
Table 3: this compound In Vivo Dosage in a Xenograft Model [3]
| Cancer Model | Animal Model | Dosage | Administration Route |
| NSCLC | Nude Mice | 10 mg/kg | Not Specified |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in HCC research.
Caption: General workflow for in vitro experiments.
Cell Culture and Treatment
-
Cell Lines: Human HCC cell lines Huh7 and Hep3B are commonly used.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed cells in appropriate plates or flasks. After reaching desired confluency (typically 70-80%), treat with this compound at concentrations ranging from 1 to 8 µM for 24 hours.[2] For combination studies, co-administer with sorafenib.
Cell Viability Assay (EdU Staining)
-
Protocol: Utilize a 5-ethynyl-2´-deoxyuridine (EdU) staining kit.
-
Procedure: After treatment with this compound, incubate cells with EdU for 2-4 hours. Fix the cells with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100, and then perform the EdU reaction according to the manufacturer's instructions.
-
Analysis: Counterstain nuclei with DAPI. Capture images using a fluorescence microscope and quantify the percentage of EdU-positive (proliferating) cells. A dose-dependent decrease in EdU-positive cells is expected.[1][2]
Apoptosis Assay (Annexin V/PI Staining)
-
Protocol: Use an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Procedure: Following treatment, harvest cells by trypsinization and wash with cold PBS. Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer. The percentage of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells is expected to increase with this compound concentration.[2]
Cell Invasion Assay (Transwell Assay)
-
Protocol: Employ Transwell inserts with an 8 µm pore size, coated with Matrigel.
-
Procedure: Seed this compound-treated cells in the upper chamber in a serum-free medium. The lower chamber should contain a medium with FBS as a chemoattractant. Incubate for 24-48 hours.
-
Analysis: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom surface of the membrane with crystal violet. Count the number of stained cells under a microscope. A dose-dependent reduction in invasive cells is anticipated.[1][2]
Western Blot Analysis for AKT/mTOR Pathway
-
Lysis and Quantification: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software. A dose-dependent decrease in the ratios of p-AKT/AKT and p-mTOR/mTOR is expected following this compound treatment.[1][2]
In Vivo Experimental Protocol (General Framework)
This protocol provides a general framework for establishing an HCC xenograft model to test this compound in vivo, based on standard methods and dosage information from a related study.[3][4][5]
Caption: General workflow for an in vivo xenograft study.
Animal Model
-
Species: Athymic (nu/nu) or SCID (Severe Combined Immunodeficient) mice, 4-6 weeks old.[5]
-
Housing: Maintain animals in a specific pathogen-free environment.
Xenograft Establishment
-
Cell Preparation: Harvest HCC cells (e.g., HepG2, Huh7) during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.[5]
-
Injection: Subcutaneously inject approximately 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.[5]
-
Tumor Monitoring: Monitor tumor growth by measuring with calipers three times a week. Calculate tumor volume using the formula: (Length × Width²) × 0.52.[5]
Drug Administration
-
Group Formation: Once tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound treatment group).
-
Dosage and Administration: Based on the NSCLC study, a starting dose of 10 mg/kg of this compound could be tested.[3] The route of administration (e.g., intraperitoneal, oral gavage) should be determined based on the drug's formulation and vehicle. Administer treatment daily or as determined by preliminary toxicology studies.
-
Efficacy Monitoring: Continue to monitor tumor volume and mouse body weight throughout the treatment period.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histopathological analysis, and molecular studies (e.g., Western blot for p-AKT/mTOR).
References
- 1. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 3. Targeting sphingosine kinase 1/2 by a novel dual inhibitor this compound suppresses non-small cell lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Cell Viability in Response to SKI-349
Introduction
SKI-349 is a potent, small-molecule dual inhibitor of sphingosine (B13886) kinase 1 and 2 (SphK1/2) and microtubule polymerization.[1][2][3] This dual mechanism of action makes this compound a compound of significant interest in cancer research, particularly for its ability to induce cancer cell death.[1][2] Sphingosine kinases are critical enzymes in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell survival, proliferation, and migration. By inhibiting SphK1/2, this compound disrupts this pro-survival signaling and promotes the accumulation of pro-apoptotic ceramides.[4][5] Simultaneously, its activity as a microtubule-disrupting agent interferes with mitotic spindle formation, leading to cell cycle arrest and apoptosis.[1][2] These application notes provide a comprehensive guide for researchers to assess the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines using common cell viability assays.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a multi-faceted approach:
-
Inhibition of Sphingosine Kinases (SphK1/2): this compound blocks the activity of both SphK1 and SphK2.[4][5] This inhibition shifts the cellular balance of sphingolipids, decreasing the levels of pro-survival S1P and increasing the levels of pro-apoptotic ceramides.[4]
-
Disruption of Microtubule Polymerization: The compound also acts as a microtubule disrupting agent, which interferes with the formation of the mitotic spindle, a critical process for cell division.[1][2] This leads to mitotic arrest and subsequent apoptosis.
-
Modulation of Downstream Signaling Pathways: The inhibition of SphK and disruption of microtubule dynamics by this compound leads to the inactivation of the pro-survival Akt-mTOR signaling pathway.[4][6] Concurrently, it activates the pro-apoptotic JNK signaling pathway.[4]
-
Downregulation of BRD4 and Oncogenes: this compound has been shown to decrease the expression of bromodomain-containing protein 4 (BRD4) and subsequently downregulate BRD4-dependent oncogenes such as Myc and cyclin D1.[4]
The culmination of these effects is a potent induction of apoptosis and a reduction in cell viability, proliferation, and invasion in cancer cells.[4][6]
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate concentration ranges for your experiments.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 | Reference |
| CCRF-CEM | Leukemia | Coulter Counter | 48 hours | 10 nM | [7] |
| HL-60 | Leukemia | MTT Assay | 48 hours | 22 nM | [7] |
| HeLa | Cervical Cancer | Coulter Counter | 48 hours | 52 nM | [7] |
| FM3A | Mouse Mammary Carcinoma | Coulter Counter | 48 hours | 71 nM | [7] |
| Huh7 | Hepatocellular Carcinoma | Not Specified | Not Specified | Dose-dependent decrease in viability (1-8 µM) | [6][8] |
| Hep3B | Hepatocellular Carcinoma | Not Specified | Not Specified | Dose-dependent decrease in viability (2-8 µM) | [6][8] |
| pNSCLC-1 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | Apoptosis induced at 5 µM | [4] |
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Cell Viability Assays.
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays that can be adapted for use with this compound. It is crucial to optimize seeding density and incubation times for each specific cell line.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of viable cells, which reflects the number of living cells.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01 to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate.
-
-
Incubation:
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value as described in the MTT protocol.
-
This compound is a promising anti-cancer agent with a unique dual mechanism of action. The provided application notes and protocols offer a framework for researchers to effectively evaluate its impact on cell viability. Careful optimization of experimental conditions for specific cell lines is essential for obtaining reliable and reproducible data. These assays will be instrumental in further elucidating the therapeutic potential of this compound in various cancer models.
References
- 1. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of this compound, a Dual-Targeted Inhibitor of Sphingosine Kinase and Microtubule Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting sphingosine kinase 1/2 by a novel dual inhibitor this compound suppresses non-small cell lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction with SKI-349
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI-349 is a potent, dual-targeted small molecule inhibitor of sphingosine (B13886) kinase 1 and 2 (SphK1/2), critical enzymes in the sphingolipid signaling pathway. Sphingosine kinases catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell proliferation, survival, and migration. Dysregulation of the SphK/S1P axis is implicated in the pathogenesis of numerous cancers. This compound exerts its anti-tumor effects by inhibiting SphK1 and SphK2, thereby decreasing pro-survival S1P levels and increasing pro-apoptotic ceramide levels. Additionally, this compound has been shown to disrupt microtubule polymerization, which synergizes with SphK inhibition to induce cancer cell death. These application notes provide detailed protocols for inducing and analyzing apoptosis in cancer cell lines using this compound, along with expected outcomes and data presentation guidelines.
Mechanism of Action
This compound induces apoptosis primarily through the inhibition of the SphK/S1P signaling axis, which subsequently suppresses the pro-survival PI3K/AKT/mTOR pathway. Inhibition of SphK1 and SphK2 by this compound leads to a decrease in intracellular S1P levels. Reduced S1P signaling results in the dephosphorylation and inactivation of AKT, a key downstream effector. Inactivation of AKT, in turn, leads to the downregulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The AKT/mTOR pathway is crucial for promoting cell growth, proliferation, and survival; its inhibition by this compound triggers the intrinsic apoptotic cascade.
Synergistic Inhibition of Hepatocellular Carcinoma Cells with SKI-349 and Sorafenib Combination Therapy: In Vitro Application Notes and Protocols
Introduction
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited effective therapeutic options for advanced stages. Sorafenib (B1663141), a multi-kinase inhibitor, is a standard first-line treatment for advanced HCC.[1] It primarily targets the Raf/MEK/ERK signaling pathway, involved in cell proliferation, and VEGFR/PDGFR, which are crucial for angiogenesis.[2][3] However, its efficacy can be limited by resistance and adverse effects.[4]
SKI-349 is a novel dual inhibitor of sphingosine (B13886) kinase 1 and 2 (SphK1/2).[5][6] These kinases play a role in cancer progression by producing sphingosine-1-phosphate (S1P), which is involved in cell survival, proliferation, and migration.[7] Inhibition of SphK1/2 can lead to an accumulation of ceramide, promoting apoptosis, and can suppress oncogenic signaling pathways such as the AKT/mTOR pathway.[5][7]
This document provides detailed application notes and protocols for studying the in vitro synergistic effects of combining this compound and sorafenib in HCC cell lines. The combination of these two agents has been shown to produce synergistic cytotoxic effects, offering a promising therapeutic strategy.[8][9]
Data Presentation
The synergistic effects of combining this compound and sorafenib have been evaluated in the human HCC cell lines Huh7 and Hep3B.[8] The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10][11]
Table 1: Combination Index (CI) Values for this compound and Sorafenib in Huh7 Cells [8]
| This compound (µM) | Sorafenib (µM) | Combination Index (CI) |
| 1 | 2.5 | < 1 |
| 1 | 5 | < 1 |
| 1 | 10 | < 1 |
| 1 | 20 | < 1 |
| 2 | 2.5 | < 1 |
| 2 | 5 | < 1 |
| 2 | 10 | < 1 |
| 2 | 20 | < 1 |
| 4 | 2.5 | < 1 |
| 4 | 5 | < 1 |
| 4 | 10 | < 1 |
| 4 | 20 | < 1 |
| 8 | 2.5 | < 1 |
| 8 | 5 | < 1 |
| 8 | 10 | < 1 |
| 8 | 20 | < 1 |
Table 2: Combination Index (CI) Values for this compound and Sorafenib in Hep3B Cells [8]
| This compound (µM) | Sorafenib (µM) | Combination Index (CI) |
| 1 | 2.5 | < 1 |
| 1 | 5 | < 1 |
| 1 | 10 | < 1 |
| 1 | 20 | < 1 |
| 2 | 2.5 | < 1 |
| 2 | 5 | < 1 |
| 2 | 10 | < 1 |
| 2 | 20 | < 1 |
| 4 | 2.5 | < 1 |
| 4 | 5 | < 1 |
| 4 | 10 | < 1 |
| 4 | 20 | < 1 |
| 8 | 2.5 | < 1 |
| 8 | 5 | < 1 |
| 8 | 10 | < 1 |
| 8 | 20 | < 1 |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound and Sorafenib
Caption: Combined inhibitory effects of this compound and sorafenib on cancer cell signaling pathways.
In Vitro Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound and sorafenib combination therapy.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound and sorafenib, alone and in combination, on the viability of HCC cells.
Materials:
-
HCC cell lines (e.g., Huh7, Hep3B)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Sorafenib (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed HCC cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and sorafenib in culture medium. For combination treatments, prepare fixed-ratio combinations based on the desired experimental design.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs (single agents or combinations) or vehicle control (DMSO, concentration should not exceed 0.1%).
-
Incubate the plates for an additional 48 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Combination Index (CI) Calculation
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[11][12]
Protocol:
-
Perform cell viability assays for this compound and sorafenib as single agents to determine their individual dose-response curves and IC50 values.
-
Perform cell viability assays for the combination of this compound and sorafenib at various concentrations, often at a fixed ratio.
-
Use software such as CompuSyn or similar programs to calculate the Combination Index (CI).[13] The software will require the dose and effect data for each drug alone and in combination.
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.
Materials:
-
6-well plates
-
HCC cells
-
This compound and sorafenib
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with this compound, sorafenib, their combination, or vehicle control for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for AKT/mTOR Pathway Analysis
This protocol is for detecting changes in the phosphorylation status of key proteins in the AKT/mTOR pathway.[7]
Materials:
-
6-well plates
-
HCC cells
-
This compound and sorafenib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with drugs as described for the apoptosis assay.
-
After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
References
- 1. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The advantages and challenges of sorafenib combination therapy: Drug resistance, toxicity and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting sphingosine kinase 1/2 by a novel dual inhibitor this compound suppresses non-small cell lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 8. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. punnettsquare.org [punnettsquare.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting SKI-349 solubility and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the solubility and stability of the dual sphingosine (B13886) kinase (SphK) 1/2 and microtubule polymerization inhibitor, SKI-349, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small molecule dual inhibitor of sphingosine kinase 1 and 2 (SphK1/2) and microtubule polymerization.[1][2] Its anti-cancer effects stem from its ability to simultaneously inhibit SphK activity, leading to an accumulation of pro-apoptotic ceramides, and disrupt microtubule dynamics, which induces mitotic arrest and apoptosis.[1][2][3] this compound has been shown to suppress cancer cell proliferation, viability, and invasion in various cancer models, including non-small cell lung cancer and hepatocellular carcinoma.[3][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is a hydrophobic compound with low aqueous solubility. For in vitro experiments, preparing a concentrated stock solution in anhydrous, sterile DMSO is the standard practice.[3]
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines may tolerate up to 0.5%, this should be determined empirically for your specific cell line. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.[5]
Q4: How should this compound powder and stock solutions be stored?
A4: For long-term storage, this compound powder should be stored at -20°C.[6] Stock solutions in DMSO should be prepared, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. When stored at -80°C, the stock solution is expected to be stable for at least six months.[7]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon addition to culture media.
Question: I dissolved this compound in DMSO to create a stock solution. However, when I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: This is a common issue with hydrophobic compounds like this compound and is often referred to as "crashing out." It occurs because the compound's solubility dramatically decreases when the highly concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium.[8][9]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[8] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[8] Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[8] |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[8] This may require making a more dilute stock solution in DMSO. |
Issue 2: Delayed precipitation of this compound in the incubator.
Question: My culture media with this compound appears clear initially, but after a few hours or a day in the incubator, I notice a crystalline or cloudy precipitate. What is happening?
Answer: Delayed precipitation can occur due to changes in the media's physicochemical properties over time or interactions between this compound and media components.
| Potential Cause | Explanation | Recommended Solution |
| Media Instability | Changes in pH or evaporation during incubation can alter the solubility of this compound. | Ensure proper incubator calibration for CO2 and humidity. Use sterile-filtered, pH-stable media. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[8] | If possible, try a different basal media formulation. The presence of serum can sometimes help stabilize hydrophobic compounds; consider performing experiments with and without serum to assess its effect. |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature fluctuations that affect solubility. | Minimize the time that cultures are outside the stable incubator environment. |
Quantitative Data Summary
Specific quantitative solubility data for this compound in various solvents is not extensively published. However, based on its use in research and the properties of similar small molecule inhibitors, the following recommendations are provided.
| Parameter | Value/Recommendation |
| Solubility in DMSO | Expected to be soluble at concentrations of at least 10 mg/mL, though a formal public dataset is not available.[5] |
| Solubility in Cell Culture Media | Sparingly soluble in aqueous solutions.[5] The maximum working concentration without precipitation should be determined empirically but is often in the low micromolar range (e.g., 1-10 µM).[3][4] |
| Recommended Stock Solution Concentration | 10 mM in anhydrous DMSO is a common starting point. |
| Recommended Final DMSO Concentration | ≤ 0.1% (v/v) |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Culture Media
Objective: To empirically determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Your complete cell culture medium (with serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a serial dilution of the this compound stock in DMSO. For example, create 2-fold serial dilutions to get 5 mM, 2.5 mM, 1.25 mM, etc.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For instance, add 1 µL of each DMSO dilution to 1 mL of media to achieve final concentrations of 10 µM, 5 µM, 2.5 µM, etc., with a final DMSO concentration of 0.1%.
-
Include Controls: Have a well with media only and a well with media plus 0.1% DMSO as controls.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO₂.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate under a microscope at different time points (e.g., 0, 2, 6, and 24 hours).[8]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration for those specific conditions.
Protocol 2: Preparing this compound Working Solutions in Culture Media
Objective: To prepare a working solution of this compound in cell culture media while minimizing the risk of precipitation.
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Pre-warm your complete cell culture medium to 37°C.
-
Create an Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, first, dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the Final Working Solution: Add a small volume of the DMSO stock to the pre-warmed medium while gently vortexing or swirling. For example, to make a 5 µM final concentration from a 10 mM stock, you would add 5 µL of the stock to 10 mL of medium.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualizations
Caption: this compound's dual inhibitory action on SphK1/2 and microtubule dynamics.
Caption: A logical workflow for troubleshooting this compound precipitation in experiments.
References
- 1. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of this compound, a Dual-Targeted Inhibitor of Sphingosine Kinase and Microtubule Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Identifying and Mitigating Off-Target Effects of SKI-349
Welcome to the technical support center for SKI-349. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
A1: this compound is characterized as a dual-targeted inhibitor, acting on both Sphingosine Kinase 1 and 2 (SphK1/2) and microtubule assembly. This dual action contributes synergistically to its anti-cancer properties in various models, including acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC).
Q2: What are the potential off-target effects of this compound?
A2: While the primary known targets are SphK1/2 and microtubule polymerization, like many small molecule inhibitors, this compound may have other off-target interactions. A kinome scan was performed on this compound and no other protein kinases were significantly inhibited. However, it is crucial for researchers to empirically determine potential off-target effects in their specific experimental system. Unintended off-target binding can lead to misinterpretation of results and cellular toxicity unrelated to the inhibition of SphK1/2.
Q3: My cells are showing a phenotype that is not consistent with SphK1/2 inhibition after this compound treatment. How can I determine if this is an off-target effect?
A3: A multi-step approach is recommended to investigate unexpected phenotypes. First, perform a dose-response experiment to confirm the phenotype is concentration-dependent. Next, use orthogonal approaches to validate the on-target effect, such as measuring ceramide accumulation or assessing the phosphorylation status of downstream effectors like Akt and mTOR. If the phenotype persists at concentrations where SphK1/2 are not fully inhibited, or if it cannot be rescued by supplementing with sphingosine-1-phosphate (S1P), it may be due to an off-target interaction. Genetic knockdown or knockout of SphK1 and SphK2 can also help differentiate on-target from off-target effects.
Q4: What are some general strategies to mitigate off-target effects of small molecule inhibitors like this compound?
A4: Mitigating off-target effects involves a combination of experimental design and, in later stages, medicinal chemistry efforts. In your experiments, using the lowest effective concentration of this compound is a primary strategy. Employing control compounds, such as a structurally similar but inactive analog, can help attribute the observed effects to the specific pharmacophore of this compound. For long-term drug development, structure-based drug design can be used to improve selectivity by modifying the compound to enhance interactions with the intended target while reducing binding to off-targets.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity at Low Concentrations of this compound
-
Possible Cause: The observed cytotoxicity may be due to an off-target effect on a protein essential for cell survival in your specific cell line.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with SphK1/2 at the concentrations causing cytotoxicity.
-
Broad Kinase Profiling: Perform a comprehensive kinase selectivity screen to identify any other kinases that are inhibited by this compound at these concentrations.
-
Rescue Experiment: Attempt to rescue the cytotoxic phenotype by overexpressing a drug-resistant mutant of SphK1 or SphK2. If this fails, the cytotoxicity is likely off-target.
-
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
-
Possible Cause: A potent effect in a biochemical assay that doesn't translate to a cellular context could be due to poor cell permeability, rapid metabolism of the compound, or engagement with off-targets that counteract the intended effect.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use techniques like mass spectrometry to quantify the intracellular concentration of this compound.
-
Investigate Downstream Signaling: Profile the downstream signaling pathways of SphK1/2 (e.g., Akt/mTOR pathway) and potential off-targets to understand the net cellular response.
-
Genetic Validation: Use CRISPR/Cas9 or siRNA to knock down SphK1 and SphK2. If the cellular phenotype of the genetic knockdown mimics that of this compound treatment, it supports an on-target mechanism.
-
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data from experiments designed to characterize the on- and off-target effects of this compound.
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. SphK1 |
| SphK1 | [Insert experimental value] | 1 |
| SphK2 | [Insert experimental value] | [Calculate] |
| Off-Target Kinase A | >10,000 | >[Calculate] |
| Off-Target Kinase B | [Insert experimental value] | [Calculate] |
| ... | ... | ... |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement
| Target Protein | Treatment | Melting Temperature (Tm) | ΔTm (°C) |
| SphK1 | Vehicle (DMSO) | [Insert value] | - |
| This compound | [Insert value] | [Calculate] | |
| SphK2 | Vehicle (DMSO) | [Insert value] | - |
| This compound | [Insert value] | [Calculate] | |
| β-tubulin | Vehicle (DMSO) | [Insert value] | - |
| This compound | [Insert value] | [Calculate] | |
| Potential Off-Target X | Vehicle (DMSO) | [Insert value] | - |
| This compound | [Insert value] | [Calculate] |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling via Radiometric Assay
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Setup: In a 384-well plate, add the recombinant kinase, its specific peptide substrate, and kinase reaction buffer.
-
Inhibitor Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Substrate Capture: Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillant to the dried filter plate and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its targets (SphK1/2, β-tubulin) and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble, non-denatured proteins.
-
Protein Analysis: Analyze the amount of the target protein in the soluble fraction by Western blotting using specific antibodies.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. The shift in the melting temperature (ΔTm) between the this compound-treated and vehicle-treated samples indicates target engagement.
Visualizations
Caption: Signaling pathways modulated by the dual-inhibitory action of this compound.
Cell-line specific responses to SKI-349 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SKI-349 in experimental settings. Below you will find troubleshooting advice, frequently asked questions, quantitative data summaries, detailed experimental protocols, and visualizations of key pathways and workflows.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect on cell viability. | 1. Incorrect drug concentration: The concentration of this compound may be too low for the specific cell line being tested. 2. Insufficient treatment duration: Some cell lines may require a longer exposure to this compound to exhibit a significant response. For example, in pNSCLC-1 cells, a significant reduction in viability required at least 48 hours of treatment. 3. Drug instability: Improper storage or handling of this compound may lead to its degradation. 4. Cell line resistance: The target cell line may have intrinsic or acquired resistance to SphK inhibitors. | 1. Optimize drug concentration: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1-10 µM) to determine the optimal inhibitory concentration for your cell line. 2. Extend treatment time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the necessary duration of treatment. 3. Ensure proper handling: Store this compound according to the manufacturer's instructions, typically at -20°C. Prepare fresh dilutions for each experiment. 4. Investigate resistance mechanisms: If resistance is suspected, consider combination therapies. This compound has shown synergistic effects with sorafenib (B1663141) in hepatocellular carcinoma cell lines. |
| High variability between experimental replicates. | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Inaccurate drug dilution: Errors in preparing serial dilutions of this compound. 3. Edge effects in multi-well plates: Evaporation in the outer wells can concentrate the drug and affect cell growth. | 1. Ensure uniform cell seeding: Use a well-mixed cell suspension and be precise during plating. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. 2. Prepare dilutions carefully: Use calibrated pipettes and perform serial dilutions with precision. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity. |
| Unexpected off-target effects or cytotoxicity in control cells. | 1. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Dual-targeting nature of this compound: Besides inhibiting SphK1/2, this compound also acts as a microtubule disrupting agent, which can lead to broader cellular effects. | 1. Optimize solvent concentration: Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. 2. Acknowledge dual-mechanism: Be aware of the dual-inhibitor nature of this compound when interpreting results. Consider using other SphK inhibitors as controls to dissect the specific effects of SphK inhibition versus microtubule disruption. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of sphingosine (B13886) kinase 1 and 2 (SphK1 and SphK2). These enzymes are critical for maintaining the balance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate (S1P). By inhibiting SphK1/2, this compound leads to an accumulation of ceramides and a reduction in S1P levels, which in turn induces apoptosis in cancer cells. Additionally, this compound has been shown to be a microtubule disrupting agent, which contributes to its cytotoxic effects.
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated potent anti-cancer effects in several cell lines, including:
-
Non-small cell lung cancer (NSCLC): A549, NCI-H1944, and patient-derived primary NSCLC cells (pNSCLC-1, pNSCLC-2, pNSCLC-3).
-
Hepatocellular carcinoma (HCC): Huh7 and Hep3B.
-
It has also shown to be non-cytotoxic to normal human lung epithelial cells.
Q3: What are the known downstream signaling pathways affected by this compound?
A3: this compound treatment has been shown to modulate several key signaling pathways:
-
Inhibition of the Akt/mTOR pathway: this compound decreases the phosphorylation of Akt and the downstream mTOR target, S6K1.
-
Activation of the JNK pathway: The accumulation of ceramides induced by this compound can lead to the activation of the JNK signaling cascade, promoting apoptosis.
-
Downregulation of BRD4 and its target genes: In NSCLC cells, this compound has been observed to decrease the expression of BRD4 and its downstream targets like Myc and cyclin D1.
Q4: How should I prepare and store this compound?
A4: For specific preparation and storage instructions, always refer to the datasheet provided by the supplier. Generally, small molecule inhibitors like this compound are dissolved in a solvent such as DMSO to create a stock solution, which is then stored at low
Technical Support Center: Interpreting Unexpected Results in SKI-349 Experiments
Welcome to the technical support center for SKI-349. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound, a dual inhibitor of sphingosine (B13886) kinase 1/2 (SphK1/2) and microtubule polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual-targeted inhibitor. It inhibits the activity of both sphingosine kinase 1 and 2 (SphK1/2), enzymes that produce the pro-survival signaling lipid sphingosine-1-phosphate (S1P). By inhibiting SphK1/2, this compound leads to an accumulation of pro-apoptotic ceramides (B1148491) and a reduction in S1P levels. Additionally, this compound acts as a microtubule disrupting agent (MDA), which can induce cell cycle arrest and apoptosis.
Q2: What are the expected cellular effects of this compound in cancer cell lines?
A2: In various cancer cell lines, particularly non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), this compound has been shown to:
-
Inhibit cell proliferation and viability.
-
Induce apoptosis, characterized by mitochondrial depolarization and activation of caspases.
-
Cause cell cycle arrest.
-
Inhibit cell migration and invasion.
-
Inactivate the Akt/mTOR signaling pathway.
-
Induce JNK activation and oxidative injury.
Q3: Is this compound cytotoxic to non-cancerous cells?
A3: Studies have shown that this compound can be non-cytotoxic to certain normal human cells, such as lung epithelial cells, suggesting a cancer cell-specific effect. However, the selectivity can be cell-type dependent, and it is crucial to establish a therapeutic window in your specific experimental model.
Q4: What is the role of sphingosine-1-phosphate (S1P) in rescuing cells from this compound-induced cell death?
A4: Since this compound's primary mechanism involves the reduction of S1P, the addition of exogenous S1P can often rescue cancer cells from the cytotoxic effects of the inhibitor. This is a key experiment to confirm that the observed effects are at least partially due to SphK inhibition.
Troubleshooting Guide
Cell Viability and Cytotoxicity Assays
Q5: I am not observing the expected decrease in cell viability with this compound treatment, or the IC50 value is much higher than reported.
A5:
| Potential Cause | Troubleshooting Steps |
| Cell Line Resistance | Different cell lines exhibit varying sensitivity to this compound. Confirm the reported IC50 values for your specific cell line if available. Consider testing a wider range of concentrations and longer incubation times. |
| Incorrect Drug Concentration | Verify the stock concentration and the dilution calculations. Ensure the final concentration in the culture medium is accurate. |
| Drug Inactivity | Ensure proper storage of this compound to prevent degradation. Prepare fresh dilutions for each experiment. |
| High Seeding Density | An excessively high cell density can mask the cytotoxic effects. Optimize the cell seeding density for your cell line in a 96-well plate format. |
| Assay Interference | Some compounds can interfere with the readout of viability assays (e.g., direct reduction of MTT). Run a control with this compound in cell-free medium to check for direct interaction with the assay reagent. Consider using an alternative viability assay (e.g., CellTiter-Glo®, resazurin-based assays). |
| Short Incubation Time | The cytotoxic effects of this compound may require longer incubation periods. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Q6: My dose-response curve for this compound is very steep or shows a sharp drop-off.
A6:
| Potential Cause | Explanation & Solution |
| Stoichiometric Inhibition | At high enzyme concentrations relative to the inhibitor's Kd, the IC50 can become dependent on the enzyme concentration, leading to a steep curve. This is a possibility if your cells have very high levels of SphK1/2. |
| Inhibitor Aggregation | At high concentrations, some small molecules can form aggregates that lead to non-specific inhibition and a steep dose-response. Ensure complete solubilization of this compound in your culture medium. |
| Off-Target Cytotoxicity | At higher concentrations, this compound might be inducing cytotoxicity through mechanisms other than SphK1/2 or microtubule inhibition. |
Signaling Pathway Analysis (Western Blotting)
Q7: I am observing an increase in Akt phosphorylation after this compound treatment, which is the opposite of the expected effect.
A7:
| Potential Cause | Explanation & Solution |
| Feedback Loop Activation | Inhibition of a downstream effector in a signaling pathway can sometimes lead to the paradoxical activation of an upstream kinase through a feedback mechanism. This is a known phenomenon in cancer cell signaling. |
| Early Time Point | The inactivation of Akt may occur at later time points. Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to observe the dynamic changes in Akt phosphorylation. |
| Off-Target Effects | At certain concentrations or in specific cell contexts, this compound might have off-target effects that lead to Akt activation. |
| Experimental Artifact | Ensure consistent sample handling and lysis procedures. Use appropriate loading controls and phosphoprotein-specific antibodies that have been validated for your application. |
Q8: I am not seeing a decrease in phosphorylated mTOR or its downstream targets.
A8:
| Potential Cause | Explanation & Solution |
| Alternative mTOR Activation Pathways | mTOR can be activated by pathways other than Akt. Investigate other potential upstream regulators of mTOR in your cell line. |
| Insufficient Akt Inhibition | The level of Akt inhibition achieved may not be sufficient to impact mTOR signaling. Confirm the extent of Akt dephosphorylation. |
| Antibody Quality | Ensure the antibodies for phosphorylated mTOR and its targets are specific and working correctly. Include positive and negative controls. |
Apoptosis and Cell Cycle Assays
Q9: The effect of this compound is not being rescued by the addition of sphingosine-1-phosphate (S1P).
A9:
| Potential Cause | Explanation & Solution |
| Dominant Microtubule Disrupting Effect | In your |
Adjusting SKI-349 experimental conditions for different cancer types
Welcome to the technical support center for the novel sphingosine (B13886) kinase (SphK) 1/2 dual inhibitor, SKI-349. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance for utilizing this compound in diverse cancer models. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual-targeted inhibitor of sphingosine kinase 1 and 2 (SphK1/2).[1][2][3] By inhibiting these enzymes, this compound blocks the conversion of the pro-apoptotic substrate sphingosine to the pro-survival product sphingosine-1-phosphate (S1P).[4] This action disrupts the "sphingolipid rheostat," leading to an accumulation of pro-apoptotic ceramides (B1148491) and a reduction in pro-survival S1P signaling.[4][5] This disruption ultimately suppresses cancer cell viability, proliferation, and invasion while promoting apoptosis.[1][6] Additionally, this compound has been shown to impair microtubule assembly, contributing to its cytotoxic effects.[7][8]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated anti-tumor effects in several cancer types, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).[1][5][6][9] It has also shown potent cytotoxicity in acute myeloid leukemia (AML) models.[7][8]
Q3: What is the optimal concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cancer cell line. For instance, in Huh7 and Hep3B HCC cell lines, effective concentrations ranged from 1 to 8 µM.[1][6][10] For primary NSCLC cells, a concentration of 5 µM was shown to be effective.[5] It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For storage, it is recommended to keep the stock solution at -80°C for up to six months or at -20°C for one month in sealed aliquots to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low or No Cytotoxicity Observed | Suboptimal Concentration: The concentration of this compound may be too low for the specific cancer cell line. | Perform a Dose-Response Curve: Test a broad range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the IC50 value for your cell line. Different cancer types, such as NSCLC and HCC, exhibit varying sensitivities.[1][5] |
| Insufficient Treatment Duration: The incubation period may be too short to induce a significant effect. | Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours). While effects on signaling pathways can be seen earlier, apoptosis and significant viability reduction may require longer exposure.[11] | |
| Cell Line Resistance: The target cells may possess intrinsic or acquired resistance to SphK inhibitors. | Investigate Resistance Mechanisms & Combination Therapy: Analyze the expression levels of SphK1/2. Consider combining this compound with other agents. For example, this compound has shown synergistic cytotoxic effects with sorafenib (B1663141) in HCC cell lines.[1][6] | |
| Inconsistent Results Between Experiments | Variable Cell Culture Conditions: Differences in cell passage number, confluency, or media can impact results. | Standardize Protocols: Use cells within a consistent and low passage number range, maintain uniform seeding densities, and ensure the quality of culture media and supplements. |
| Drug Preparation Inaccuracy: Errors in preparing dilutions can lead to variability. | Ensure Accurate Dilutions: Prepare fresh serial dilutions from a validated stock solution for each experiment using calibrated equipment. | |
| Unexpected Off-Target Effects | Polypharmacology: this compound is a dual-targeted inhibitor, affecting both SphK and microtubule polymerization.[7][8] | Include Appropriate Controls: Use inhibitors specific to other pathways to dissect the observed effects. For example, use a known microtubule-disrupting agent as a positive control to understand that aspect of this compound's action. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in different cancer cell lines.
| Cancer Type | Cell Line(s) | Effective Concentration Range | Observed Effects |
| Hepatocellular Carcinoma (HCC) | Huh7, Hep3B | 1 - 8 µM | Decreased cell viability, proliferation, and invasion; induced apoptosis; inhibited AKT/mTOR signaling.[1][6] |
| Non-Small Cell Lung Cancer (NSCLC) | Primary NSCLC cells | 1 - 10 µM (5 µM used for mechanism studies) | Inhibited cell proliferation, migration, and viability; induced apoptosis; inactivated Akt-mTOR and activated JNK signaling.[5] |
| Acute Myeloid Leukemia (AML) | MLL-AF9 retro-viral transduction model | In vivo: 1 mg/kg | Achieved 100% survival in a mouse model.[8] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of this compound.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, this compound, DMSO (vehicle control), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A suggested range is 0.1 µM to 20 µM. Include a DMSO-only vehicle control.
-
Replace the medium with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes at room temperature.
-
Measure absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control to determine the IC50 value.[12]
-
Western Blot Analysis for Signaling Pathways
This protocol assesses the effect of this compound on protein expression and phosphorylation in signaling cascades like Akt/mTOR.
-
Materials: 6-well plates, lysis buffer, protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., p-Akt, Akt, p-mTOR, mTOR, β-actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer containing inhibitors.
-
Centrifuge the lysate and collect the supernatant. Determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin. Studies have shown this compound decreases the ratio of p-AKT to AKT and p-mTOR to mTOR in HCC cells.[1][13]
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the SphK-S1P-Akt-mTOR signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for evaluating the efficacy of this compound in cancer cell lines.
References
- 1. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of this compound, a dual-targeted inhibitor of sphingosine kinase and microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of this compound, a Dual-Targeted Inhibitor of Sphingosine Kinase and Microtubule Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting sphingosine kinase 1/2 by a novel dual inhibitor this compound suppresses non-small cell lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma [sasappa.co.jp]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound, a Sphingosine Kinases 1/2 Inhibitor, Suppresses Cell Viability, Invasion, and AKT/mTOR Signaling Pathway, and Shows Synergistic Cytotoxic Effects with Sorafenib in Hepatocellular Carcinoma [jstage.jst.go.jp]
Validation & Comparative
Combination of SKI-349 and Sorafenib Demonstrates Synergistic Anti-Tumor Activity in Hepatocellular Carcinoma
A preclinical investigation into the combined therapeutic potential of SKI-349, a novel sphingosine (B13886) kinase (SPHK) 1/2 inhibitor, and the multi-kinase inhibitor sorafenib (B1663141) has revealed a significant synergistic cytotoxic effect against hepatocellular carcinoma (HCC) cells. This guide provides an objective comparison of the anti-tumor effects of this compound and sorafenib, both as single agents and in combination, supported by experimental data from in vitro studies. The findings suggest that co-administration of this compound could enhance the therapeutic efficacy of sorafenib, a standard first-line treatment for advanced HCC.
The synergistic effect of this compound and sorafenib is attributed to the inhibition of the AKT/mTOR signaling pathway by this compound, which may increase the sensitivity of HCC cells to sorafenib. This compound has been shown to suppress SPHK1 and SPHK2 activity, leading to reduced cell viability and invasion, and induction of apoptosis in HCC cell lines. When combined with sorafenib, these anti-tumor activities are significantly enhanced.
Comparative Efficacy of this compound and Sorafenib in HCC Cell Lines
In vitro studies utilizing the human HCC cell lines Huh7 and Hep3B have demonstrated the dose-dependent anti-tumor effects of this compound and its synergistic relationship with sorafenib.
Effects on Cell Viability
The combination of this compound and sorafenib resulted in a more pronounced reduction in cell viability compared to either agent alone. The synergistic effect was confirmed by the calculation of the Combination Index (CI), where values less than 1 indicate synergy.
Table 1: Effect of this compound and Sorafenib on Cell Viability in Huh7 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | 0 | 100 |
| This compound | 1 | ~90 |
| 2 | ~80 | |
| 4 | ~65 | |
| 8 | ~50 | |
| Sorafenib | 2.5 | ~85 |
| 5 | ~70 | |
| 10 | ~55 | |
| 20 | ~40 | |
| This compound + Sorafenib | 1 + 2.5-20 | Dose-dependent decrease |
| 2 + 2.5-20 | Dose-dependent decrease | |
| 4 + 2.5-20 | Dose-dependent decrease | |
| 8 + 2.5-20 | Dose-dependent decrease |
Table 2: Effect of this compound and Sorafenib on Cell Viability in Hep3B Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | 0 | 100 |
| This compound | 1 | ~95 |
| 2 | ~85 | |
| 4 | ~70 | |
| 8 | ~55 | |
| Sorafenib | 5 | ~80 |
| 10 | ~65 | |
| 20 | ~45 | |
| This compound + Sorafenib | 1 + 5-20 | Dose-dependent decrease |
| 2 + 5-20 | Dose-dependent decrease | |
| 4 + 5-20 | Dose-dependent decrease | |
| 8 + 5-20 | Dose-dependent decrease |
Impact on Cell Invasion
This compound was also found to inhibit the invasive capabilities of HCC cells in a dose-dependent manner.
Table 3: Effect of this compound on Invasion of Huh7 and Hep3B Cells
| Cell Line | This compound Concentration (µM) | Relative Invasion (%) |
| Huh7 | 0 | 100 |
| 1 | ~80 | |
| 2 | ~60 | |
| 4 | ~40 | |
| 8 | ~20 | |
| Hep3B | 0 | 100 |
| 1 | ~85 | |
| 2 | ~65 | |
| 4 | ~45 | |
| 8 | ~25 |
Signaling Pathway and Experimental Workflow
The synergistic effect of this compound and sorafenib is mediated through the downregulation of the AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: Synergistic inhibition of the AKT/mTOR pathway by this compound and sorafenib.
The experimental workflow to determine the synergistic effects involved a series of in vitro assays.
Caption: Workflow for assessing the synergistic effects of this compound and sorafenib.
Experimental Protocols
The following methodologies were employed in the key experiments to evaluate the synergistic effects of this compound and sorafenib.
Cell Culture: Human HCC cell lines, Huh7 and Hep3B, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Safety Operating Guide
Navigating the Safe Disposal of SKI-349: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of SKI-349, a dual-targeted inhibitor of sphingosine (B13886) kinase 1/2 (SPHK1/2) and microtubule assembly. While specific institutional and local regulations must always be followed, this document outlines the core principles and practices for handling this compound waste.
I. Understanding this compound: Properties and Safety Considerations
This compound is a potent small molecule inhibitor with anticancer properties, targeting key cellular signaling pathways.[1][2][3] Due to its biological activity, it is imperative to handle this compound and its waste with care to prevent unintended environmental release or exposure.
Key Chemical and Physical Properties:
| Property | Value |
| CAS Number | 727686-80-8[1] |
| Molecular Formula | C₁₉H₁₉N₃O₄S[4] |
| Molecular Weight | 385.44 g/mol [4] |
| Appearance | Solid powder[4] |
| Solubility | Soluble in DMSO[4] |
Storage Conditions:
Proper storage is crucial to maintain the stability of this compound and to prevent accidental spills.
| Condition | Duration |
| -80°C | 6 months[1] |
| -20°C | 1 month (sealed, away from moisture and light)[1] |
| 0 - 4°C | Short term (days to weeks)[4] |
II. Step-by-Step Disposal Procedures for this compound
The disposal of this compound waste should be managed in accordance with federal, state, and local hazardous waste regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for proper hazardous waste management in the United States.[5][6]
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused or expired pure this compound powder.
-
Contaminated labware: pipette tips, centrifuge tubes, flasks, etc.
-
Contaminated personal protective equipment (PPE): gloves, lab coats.
-
Solutions containing this compound: leftover experimental solutions, cell culture media.
-
Contaminated cleaning materials: absorbent pads, wipes.
All waste items should be collected in designated, clearly labeled hazardous waste containers.
Figure 1. Workflow for the segregation of this compound waste streams.
Step 2: Waste Collection and Labeling
-
Use chemically resistant, leak-proof containers for all this compound waste.
-
Clearly label each container with "Hazardous Waste" and the full chemical name: "(4-Amino-2-((4-methoxyphenyl)amino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone" or "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Keep liquid and solid waste in separate, appropriately labeled containers.
Step 3: On-site Management and Storage
Store hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills. Adhere to the accumulation time limits for hazardous waste as specified by regulations.[7][8]
Step 4: Transportation and Final Disposal
-
Hazardous waste must be transported by a licensed hazardous waste transporter.[8][9]
-
A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal facility.[7][8]
-
The final disposal of this compound waste will likely involve incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[8]
III. Experimental Protocols Involving this compound and Associated Waste Generation
Understanding the experimental context helps in anticipating the types and volumes of waste generated. This compound is a dual-targeted inhibitor of sphingosine kinase (SphK) and microtubule polymerization.[10]
Key Signaling Pathway Inhibited by this compound:
This compound has been shown to inhibit the AKT/mTOR signaling pathway in cancer cells.[1][3]
Figure 2. Inhibition of the SPHK/AKT/mTOR pathway by this compound.
Typical Experimental Workflow and Waste Generation:
A common experiment involves treating cell cultures with this compound to assess its effect on cell viability.
Figure 3. Experimental workflow for this compound treatment and associated waste.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 4. medkoo.com [medkoo.com]
- 5. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 6. epa.gov [epa.gov]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 10. Development of this compound, a Dual-Targeted Inhibitor of Sphingosine Kinase and Microtubule Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
